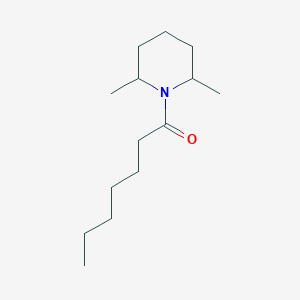
1-(2,6-Dimethylpiperidin-1-yl)heptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)heptan-1-one involves several steps, typically starting with the preparation of the piperidine ring. One common synthetic route involves the alkylation of 2,6-dimethylpiperidine with a suitable alkyl halide, followed by oxidation to introduce the ketone functionality. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethylformamide .
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency. These methods often involve continuous flow processes and the use of catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
1-(2,6-Dimethylpiperidin-1-yl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents. Reagents like alkyl halides or acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-(2,6-Dimethylpiperidin-1-yl)heptan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)heptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2,6-Dimethylpiperidin-1-yl)heptan-1-one can be compared with other similar compounds, such as:
2,6-Dimethylpiperidine: This compound shares the piperidine ring structure but lacks the ketone functionality, making it less reactive in certain chemical reactions.
1-(2,6-Dimethylpiperidin-1-yl)decan-1-one: This compound has a longer alkyl chain, which can influence its physical properties and reactivity.
The uniqueness of this compound lies in its specific combination of the piperidine ring and the heptanone chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
51839-52-2 |
|---|---|
Molecular Formula |
C14H27NO |
Molecular Weight |
225.37 g/mol |
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)heptan-1-one |
InChI |
InChI=1S/C14H27NO/c1-4-5-6-7-11-14(16)15-12(2)9-8-10-13(15)3/h12-13H,4-11H2,1-3H3 |
InChI Key |
QOGLUALNXRMZQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)N1C(CCCC1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















